molecular formula C18H16ClN7O6 B13736478 N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide CAS No. 37984-46-6

N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide

Cat. No.: B13736478
CAS No.: 37984-46-6
M. Wt: 461.8 g/mol
InChI Key: GMEGSBXYAAPXTD-UHFFFAOYSA-N
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Description

N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including azo, nitro, chloro, cyano, and methoxy groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide typically involves a multi-step process The initial step often includes the nitration of a chlorinated aromatic compound to introduce nitro groups This is followed by azo coupling, where an azo group is formed by the reaction of a diazonium salt with an aromatic amine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines, and the azo group can be reduced to hydrazo compounds.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of the chloro group can produce a variety of substituted derivatives.

Scientific Research Applications

N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For instance, the nitro and azo groups can participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide is unique due to its combination of functional groups, which confer a wide range of reactivity and applications. Unlike simpler compounds, its structure allows for diverse chemical modifications and interactions, making it valuable in various scientific and industrial fields.

Properties

CAS No.

37984-46-6

Molecular Formula

C18H16ClN7O6

Molecular Weight

461.8 g/mol

IUPAC Name

N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(2-cyanoethylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C18H16ClN7O6/c1-10(27)22-13-8-15(21-5-3-4-20)17(32-2)9-14(13)23-24-18-12(19)6-11(25(28)29)7-16(18)26(30)31/h6-9,21H,3,5H2,1-2H3,(H,22,27)

InChI Key

GMEGSBXYAAPXTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCCC#N

Origin of Product

United States

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